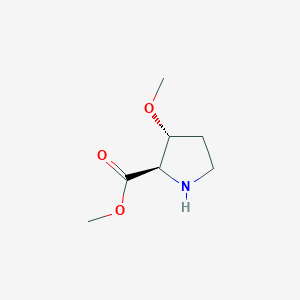
1H-Benzimidazole-2-carboxylicacid,hydrazide,3-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-carboxylicacid,hydrazide,3-oxide(9CI) is a chemical compound with the molecular formula C8H8N4O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Benzimidazole-2-carboxylicacid,hydrazide,3-oxide(9CI) typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 1H-Benzimidazole-2-carboxylic acid with hydrazine hydrate, followed by oxidation to introduce the 3-oxide functionality. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Benzimidazole-2-carboxylicacid,hydrazide,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 3-oxide group to other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Benzimidazole-2-carboxylicacid,hydrazide,3-oxide(9CI) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carboxylicacid,hydrazide,3-oxide(9CI) involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its biological effects. The exact pathways depend on the specific application and the target molecules involved.
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxylicacid,hydrazide,3-oxide(9CI) can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: Lacks the hydrazide and 3-oxide functionalities.
1H-Benzimidazole-2-carboxylic acid, hydrazide: Lacks the 3-oxide functionality.
1H-Benzimidazole-2-carboxylic acid, 3-oxide: Lacks the hydrazide functionality.
The presence of both the hydrazide and 3-oxide groups in 1H-Benzimidazole-2-carboxylicacid,hydrazide,3-oxide(9CI) makes it unique and imparts distinct chemical and biological properties .
Properties
CAS No. |
111730-65-5 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
0 |
Synonyms |
1H-Benzimidazole-2-carboxylicacid,hydrazide,3-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



